Lipophilicity: XLogP3
The computed XLogP3 value of -1.0 for 1-methyl-2,4(1H,3H)-pteridinedione differentiates it from unsubstituted lumazine (2,4(1H,3H)-pteridinedione, XLogP3: -1.8) and the more lipophilic 1,3-dimethyllumazine (XLogP3: -0.4) [1]. This value quantifies its expected partition between octanol and water, which is a key descriptor for predicting membrane permeability and solubility in drug discovery programs [2].
Lumazine: −1.8
1,3‑Dimethyl: −0.4
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.0 |
| Comparator Or Baseline | Lumazine: -1.8; 1,3-Dimethyllumazine: -0.4 |
| Quantified Difference | Target compound is +0.8 units more lipophilic than lumazine and -0.6 units less lipophilic than 1,3-dimethyllumazine. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This intermediate lipophilicity profile may offer a distinct balance between aqueous solubility and passive membrane permeability compared to its closest analogs, making it a more suitable scaffold for certain lead optimization campaigns.
- [1] PubChem. (2024). 1-Methyl-2,4(1H,3H)-pteridinedione: Computed Properties (XLogP3). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
